molecular formula C12H12Cl6O5Sn2 B14629542 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 54841-30-4

1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane

Cat. No.: B14629542
CAS No.: 54841-30-4
M. Wt: 686.3 g/mol
InChI Key: HPJRYJFPDSZTOT-UHFFFAOYSA-L
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Description

1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetraethenyl distannoxane with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Tetraethenyl distannoxane+Trichloroacetic anhydrideThis compound\text{Tetraethenyl distannoxane} + \text{Trichloroacetic anhydride} \rightarrow \text{this compound} Tetraethenyl distannoxane+Trichloroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.

    Substitution: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.

Scientific Research Applications

1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The tin atoms in the compound can also coordinate with various ligands, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Similar in structure but with butyl groups instead of ethenyl groups.

    1,1,3,3-Tetramethyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Contains methyl groups instead of ethenyl groups.

Uniqueness

1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is unique due to the presence of ethenyl groups, which can impart different reactivity and properties compared to its butyl and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

54841-30-4

Molecular Formula

C12H12Cl6O5Sn2

Molecular Weight

686.3 g/mol

IUPAC Name

[[bis(ethenyl)-(2,2,2-trichloroacetyl)oxystannyl]oxy-bis(ethenyl)stannyl] 2,2,2-trichloroacetate

InChI

InChI=1S/2C2HCl3O2.4C2H3.O.2Sn/c2*3-2(4,5)1(6)7;4*1-2;;;/h2*(H,6,7);4*1H,2H2;;;/q;;;;;;;2*+1/p-2

InChI Key

HPJRYJFPDSZTOT-UHFFFAOYSA-L

Canonical SMILES

C=C[Sn](C=C)(OC(=O)C(Cl)(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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